molecular formula C11H9N3O2 B7778598 N-(2-nitrophenyl)pyridin-3-amine CAS No. 5024-63-5

N-(2-nitrophenyl)pyridin-3-amine

Cat. No.: B7778598
CAS No.: 5024-63-5
M. Wt: 215.21 g/mol
InChI Key: SXVSSCAHINUDRC-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)pyridin-3-amine is a nitro-substituted aromatic amine featuring a pyridine ring linked to a 2-nitrophenyl group via an amine bridge. These compounds are often synthesized via reductive amination, Schiff base formation, or nucleophilic substitution, with applications in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science .

Properties

IUPAC Name

N-(2-nitrophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-6-2-1-5-10(11)13-9-4-3-7-12-8-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSSCAHINUDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396424
Record name N-(2-nitrophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5024-63-5
Record name N-(2-nitrophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Basis and Reaction Optimization

The Ullmann-type coupling reaction has been successfully adapted for synthesizing N-(2-nitrophenyl)pyridin-3-amine. This method employs 3-aminopyridine and 2-nitrophenylboronic acid in the presence of copper(II) acetate as a catalyst. The reaction proceeds via a transmetallation mechanism, where the copper center facilitates the formation of a C–N bond between the pyridine amine and the nitro-substituted aryl group.

Key Parameters:

  • Catalyst Loading: 10 mol% Cu(OAc)₂ ensures sufficient catalytic activity without promoting side reactions.

  • Solvent System: Dichloroethane (DCE) provides optimal polarity for solubilizing both aromatic substrates.

  • Temperature and Duration: Heating at 80°C for 9 hours achieves a balance between reaction completion and minimizing decomposition.

Yield and Purity:
Under these conditions, the reaction yields 75% of this compound with a purity of 95%, as confirmed by 1^1H NMR and LC-MS.

Substrate Scope and Limitations

While effective for electron-deficient aryl boronic acids, this method shows reduced efficiency with sterically hindered substrates. For instance, ortho-substituted nitro groups slightly decrease yields due to increased steric hindrance during the coupling step.

Microwave-Assisted Synthesis

High-Pressure Microwave Reactor Design

Microwave irradiation significantly accelerates the synthesis of this compound by enhancing reaction kinetics. A rotary microwave reactor equipped with four antennas generates a homogeneous electromagnetic field, ensuring uniform heating.

Reaction Conditions:

  • Pressure: 25 MPa prevents solvent vaporization and maintains reagent concentration.

  • Temperature: 463K (190°C) drives the reaction to completion within 10 minutes.

  • Power Density: 52.35 W/cm³ optimizes energy transfer to the reaction mixture.

Performance Metrics:
This method achieves a remarkable 99.1% yield with 97.5% purity, as validated by GC-MS and 1^1H NMR. The volumetric efficiency of microwave reactors reduces solvent waste, aligning with green chemistry principles.

Comparative Analysis with Conventional Heating

Microwave synthesis reduces reaction times from hours to minutes while improving yields by 24% compared to traditional oil-bath heating. The rapid heating minimizes side reactions such as oxidative degradation of the nitro group.

Protective-Group-Directed Nitration Strategies

Urea-Protected Intermediate Synthesis

Inspired by the selective nitration of 3-aminopyridine derivatives, this approach involves:

  • Protection: Reacting 3-aminopyridine with urea to form N,N'-di-(3-pyridyl)-urea.

  • Nitration: Treating the protected intermediate with nitrating acid (HNO₃/H₂SO₄) at 60°C, achieving >90% regioselectivity for the ortho position.

  • Deprotection: Hydrolysis with NaOH/ethanol releases the free amine, yielding this compound.

Critical Steps:

  • Temperature Staging: Gradual heating from 130°C to 160°C prevents explosive decomposition of nitrating agents.

  • Gas Purging: Nitrogen flow at 20 L/h during crystallization removes volatile byproducts and enhances product purity.

Yield: 89% after purification via suction filtration and neutralization.

Comparative Evaluation of Synthetic Methods

Method Yield Purity Time Equipment Complexity
Copper-Catalyzed Coupling75%95%9 hLow
Microwave Synthesis99.1%97.5%10 minHigh
Directed Nitration89%93%12 hModerate

Key Insights:

  • Microwave Synthesis excels in speed and yield but requires specialized reactors.

  • Copper-Catalyzed Methods offer accessibility for standard laboratories.

  • Nitration Strategies provide regioselectivity but involve multi-step protocols.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the benzene ring undergoes reduction to form a primary amine. This reaction is critical for synthesizing biologically active intermediates.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 25–60°C.

  • Tin(II) chloride (SnCl₂) in hydrochloric acid under reflux .

Product :
N-(2-aminophenyl)pyridin-3-amine is obtained in yields exceeding 75%.

Mechanism :
The nitro group (–NO₂) is reduced sequentially to nitroso (–NO), hydroxylamine (–NHOH), and finally –NH₂. Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, facilitating electron transfer to the nitro group .

Nucleophilic Aromatic Substitution

The electron-deficient benzene ring (activated by the –NO₂ group) undergoes substitution with nucleophiles.

Reagents/Conditions :

  • Sodium methoxide (NaOMe) in methanol at 80°C .

  • Potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) .

Product :
Substitution occurs at the para position relative to the nitro group, yielding derivatives like N-(2-nitro-4-methoxyphenyl)pyridin-3-amine .

Regioselectivity :
The nitro group directs nucleophiles to the meta position relative to itself, but steric hindrance from the pyridine ring favors para substitution .

Condensation with Aldehydes

The amine group participates in condensation reactions to form Schiff bases or heterocycles.

Reagents/Conditions :

  • Aldehydes (e.g., benzaldehyde) with piperidine catalysis in ethanol under reflux .

Product :
2-Styryl-substituted derivatives (e.g., N-(2-nitro-5-styrylphenyl)pyridin-3-amine) are formed in 60–85% yields .

Key Insight :
The reaction rate is enhanced by the electron-withdrawing effect of the nitro group, which polarizes the aromatic ring and stabilizes intermediates .

Oxidation Reactions

The pyridine ring or amine group can undergo oxidation under controlled conditions.

Reagents/Conditions :

  • Urea-hydrogen peroxide complex (UHP) with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C .

Product :
Pyridine N-oxide derivatives are formed, increasing the ring’s electrophilicity for further reactions .

Limitations :
Over-oxidation of the amine group is avoided by maintaining low temperatures .

Electrophilic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the 4-position due to electron density redistribution.

Reagents/Conditions :

  • Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C .

Product :
4-Nitro-N-(2-nitrophenyl)pyridin-3-amine is obtained, though yields are moderate (40–55%) due to competing side reactions .

Mechanistic Note :
The nitro group on the phenyl ring indirectly activates the pyridine ring by withdrawing electrons through conjugation .

Comparative Reaction Data

Reaction TypeReagentsConditionsYield (%)Key Product
Nitro ReductionH₂/Pd/C60°C, EtOH78–82N-(2-aminophenyl)pyridin-3-amine
Nucleophilic SubstitutionNaOMe/MeOH80°C, reflux65N-(2-nitro-4-methoxyphenyl)pyridin-3-amine
Aldehyde CondensationBenzaldehyde, piperidineEthanol, reflux73N-(2-nitro-5-styrylphenyl)pyridin-3-amine
Pyridine NitrationHNO₃/H₂SO₄50°C454-Nitro-N-(2-nitrophenyl)pyridin-3-amine

Photochemical Reactions

Under UV light, the nitro group participates in [2+2] cycloadditions with alkenes.

Reagents/Conditions :

  • Ethylene gas in acetonitrile with a UV lamp (254 nm) .

Product :
Tricyclic adducts form via diradical intermediates, though yields are variable (30–50%) .

Complexation with Metal Ions

The pyridine nitrogen coordinates with transition metals, enabling catalytic applications.

Reagents/Conditions :

  • Palladium(II) acetate in tetrahydrofuran (THF) at 25°C.

Product :
Pd(II)-N-(2-nitrophenyl)pyridin-3-amine complexes show activity in cross-coupling reactions.

This compound’s versatility in reduction, substitution, and condensation reactions underscores its utility in synthesizing pharmaceuticals and functional materials. Further studies optimizing reaction conditions could enhance yields and expand its applicability.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-nitrophenyl)pyridin-3-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Reduction : The compound can be reduced to produce derivatives such as 2-aminophenylpyridin-3-amine.
  • Substitution Reactions : Depending on the reagents used, it can yield various substituted derivatives.
  • Oxidation : The nitro group can be oxidized to form nitroso derivatives, expanding the compound's utility in synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

Recent research indicates that this compound can be utilized in biological studies focusing on enzyme inhibition. For instance, compounds based on a similar (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, an enzyme crucial for bacterial communication in Pseudomonas aeruginosa. These inhibitors demonstrated anti-biofilm activity and a strong binding affinity, suggesting potential therapeutic applications against bacterial infections .

Pharmacological Properties

Nitrogen-containing heterocycles like pyridine derivatives are known for their diverse biological activities. This compound has been implicated in various pharmacological effects, including:

  • Antimicrobial Activity : Compounds derived from this structure have exhibited antibacterial and antifungal properties.
  • Anticancer Potential : As a precursor for active pharmaceutical ingredients (APIs), it plays a role in synthesizing drugs like imatinib mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its electronic properties make it suitable for creating materials with specific color characteristics, which are essential in various applications ranging from textiles to coatings.

Case Study 1: Enzyme Inhibition

A study explored the structure–activity relationship (SAR) of (2-nitrophenyl)methanol derivatives as PqsD inhibitors. The research demonstrated that modifications to the nitro group significantly impacted inhibitory potency. The most effective compounds retained the nitro group while introducing other substituents to enhance binding affinity without increasing toxicity to human cells .

Case Study 2: Synthesis of Imatinib

This compound is a crucial precursor in synthesizing imatinib mesylate. A patented method outlines its use in producing this API through a multi-step process involving coupling reactions under controlled conditions. The resulting compound has shown high effectiveness against certain types of leukemia, illustrating the compound's significant role in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of N-(2-nitrophenyl)pyridin-3-amine, highlighting substituent effects on properties:

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-(2-Nitrophenyl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine core with 2-nitro group Enhanced π-stacking; potential CNS activity
N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine tert-Butyl group on amine Improved solubility; crystallographic stability
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine core; 4-nitrophenyl substitution High purity (>98%); used in pharmaceutical API synthesis
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Thiazole and pyrimidine hybrid Noted for UV-Vis absorption at 362 nm

Key Observations :

  • Imidazo[1,2-a]pyridine Derivatives : The addition of an imidazo ring (e.g., in and ) enhances planarity and π-π interactions, which may improve binding to biological targets like enzymes or receptors .
  • Pyrimidine Analogs : Replacement of pyridine with pyrimidine (e.g., in and ) increases hydrogen-bonding capacity, often correlating with higher inhibitory activity against kinases or cholinesterases .

Spectroscopic Characterization

  • ¹H-NMR : Pyridin-3-amine derivatives typically show aromatic proton signals at δ 6.90–8.30 ppm, with NH protons appearing as broad singlets near δ 5.40–10.50 ppm .
  • UV-Vis : Nitro-substituted compounds absorb strongly at 300–400 nm due to n→π* transitions, as seen in 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine (λmax = 362 nm) .

Biological Activity

N-(2-nitrophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H9_{9}N3_3O2_2
  • Canonical SMILES : [O-]N+c1ccccc1N(c2cccnc2)c1

This compound features a pyridine ring substituted with a nitrophenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing the compound’s biological effects.

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, it has been noted for its potential interaction with neuropathy target esterase (NTE), which plays a role in neuronal maintenance and lipid homeostasis . Inhibition of NTE can lead to neurotoxic effects, emphasizing the importance of this compound in neuropharmacology.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound may share similar characteristics, potentially acting against various bacterial strains .

Anti-inflammatory Effects

Pyridine derivatives have been shown to exhibit anti-inflammatory activities by inhibiting key inflammatory mediators such as nitric oxide and prostaglandins. This suggests that this compound could also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Anticancer Potential

Emerging studies suggest that compounds similar to this compound may have anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Study on Neurotoxicity

A study focusing on organophosphate-induced neurotoxicity highlighted the role of NTE inhibition as a mechanism for delayed neurotoxicity. The findings indicated that compounds capable of inhibiting NTE could lead to significant neurological implications .

Synthesis and Biological Evaluation

Research involving the synthesis of this compound has demonstrated its potential as a building block for more complex organic molecules. Its derivatives have been evaluated for various biological activities, including enzyme inhibition and anti-inflammatory effects .

Summary of Biological Activities

Activity Mechanism/Target References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of nitric oxide and prostaglandins
Enzyme InhibitionInteraction with NTE
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-nitrophenyl)pyridin-3-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination between 3-aminopyridine and 2-nitrophenyl halides. Optimize reaction efficiency by:

  • Screening palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand).
  • Using microwave-assisted synthesis to reduce reaction time.
  • Monitoring progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and HPLC (C18 column, retention time ~8.2 min).
  • Purifying via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyridine δ 8.2–8.5 ppm, nitroaryl δ 7.5–8.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., calculated [M+H]⁺ = 242.0824).
  • Elemental analysis : Validate purity (e.g., %C: 64.86, %H: 4.23, %N: 21.45, %O: 9.46).
  • HPLC : Assess purity (>95% at 254 nm) .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 7 days.
  • Monitor degradation via HPLC and quantify stability using kinetic modeling (e.g., Arrhenius equation).
  • For light sensitivity, perform photostability tests under ICH Q1B guidelines .

Advanced Research Questions

Q. How can computational modeling predict the binding mechanism of this compound with PARP-1?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using PARP-1’s crystal structure (PDB ID: 4UND). Focus on the nitro group’s interaction with the catalytic domain.
  • Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns.
  • Compare results with in vitro PARP inhibition assays (IC₅₀) to refine computational models .

Q. How to resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer :

  • Cross-validate assays : Use orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays).
  • Check for assay artifacts (e.g., compound aggregation via dynamic light scattering).
  • Apply statistical validation : Use Bland-Altman plots to quantify discrepancies between datasets.
  • Example: If docking predicts high affinity but in vitro IC₅₀ is weak, test solubility or cell permeability limitations .

Q. What orthogonal methods confirm the purity of this compound during scale-up synthesis?

  • Methodological Answer :

  • Combine TLC , HPLC , and DSC (differential scanning calorimetry) to detect impurities.
  • Use LC-MS to identify byproducts (e.g., dehalogenated intermediates).
  • Example: A 2024 study achieved >99% purity by coupling preparative HPLC with recrystallization (ethanol/water) .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Systematically modify substituents (e.g., replace nitro with cyano or methoxy groups).
  • Test derivatives in PARP inhibition assays and correlate results with Hammett σ values to quantify electronic effects.
  • Use QSAR models (e.g., CoMFA) to predict bioactivity trends.
  • Reference: A 2024 SAR study on 7-azaindole analogs identified nitro as critical for PARP-1 inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-nitrophenyl)pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.